Scandium tris(dodecyl sulfate)
Description
Properties
CAS No. |
211638-03-8 |
|---|---|
Molecular Formula |
C36H75O12S3Sc |
Molecular Weight |
841.1 g/mol |
IUPAC Name |
dodecyl sulfate;scandium(3+) |
InChI |
InChI=1S/3C12H26O4S.Sc/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3 |
InChI Key |
JOHCLLAMYIRJOJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Sc+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Scandium Tris Dodecyl Sulfate
Conventional Preparation Strategies
The most common and straightforward method for synthesizing scandium tris(dodecyl sulfate) relies on a metathesis reaction, a fundamental process in inorganic chemistry.
The conventional synthesis of scandium tris(dodecyl sulfate) involves the reaction of a scandium salt, typically scandium(III) chloride (ScCl₃), with sodium dodecyl sulfate (B86663). wikipedia.orgresearchgate.net This salt metathesis reaction is an ion exchange process where the chloride ions from the scandium salt are replaced by the dodecyl sulfate anions.
The reaction can be represented by the following equation: ScCl₃ + 3 CH₃(CH₂)₁₁OSO₃Na → [CH₃(CH₂)₁₁OSO₃]₃Sc + 3 NaCl
This process is typically carried out in an aqueous solution. Scandium(III) chloride is highly water-soluble, as is sodium dodecyl sulfate. wikipedia.org The resulting scandium tris(dodecyl sulfate) forms stable dispersion systems in water, which is a key feature for its application as a catalyst in aqueous reaction media. researchgate.net The formation of sodium chloride, a common salt, as a byproduct simplifies the subsequent purification steps.
Table 1: Reactants and Products in the Metathesis Synthesis of Scandium Tris(dodecyl sulfate)
| Role | Compound Name | Chemical Formula |
| Scandium Source | Scandium(III) chloride | ScCl₃ |
| Sulfate Source | Sodium dodecyl sulfate | CH₃(CH₂)₁₁OSO₃Na |
| Target Product | Scandium tris(dodecyl sulfate) | [CH₃(CH₂)₁₁OSO₃]₃Sc |
| Byproduct | Sodium chloride | NaCl |
Advanced Synthetic Approaches
To enhance the quality and efficiency of the synthesis, researchers have explored various advanced approaches focusing on solvent systems and precise control over reaction parameters.
The choice of solvent is critical in optimizing the synthesis of scandium tris(dodecyl sulfate). While water is the conventional solvent, mixed solvent systems have also been investigated.
Aqueous Media: Water is the preferred solvent for this synthesis due to its ability to dissolve the reactants and facilitate the formation of stable colloidal dispersions of the product. jst.go.jpresearchgate.net This approach aligns with the principles of green chemistry by avoiding the use of organic solvents. researchgate.net The catalytic activity of the resulting scandium tris(dodecyl sulfate) is often significantly higher in water compared to organic solvents. researchgate.net
Mixed Solvent Systems: An aqueous acetone (B3395972) solution has been utilized in procedures involving scandium tris(dodecyl sulfate). rsc.orgrsc.org In one instance, incubating a metal-organic framework with the compound in an aqueous acetone solution led to the formation of a precipitate, indicating that the solvent composition can influence the product's solubility and isolation. rsc.orgrsc.org
Techniques such as solvent extraction are crucial for the purification of scandium from various impurities, which is a key step in ensuring the high purity of the final product. researchgate.netgoogle.com
Precise control over the stoichiometry of the reactants is fundamental to maximizing the yield and purity of scandium tris(dodecyl sulfate). The reaction requires a 1:3 molar ratio of the scandium(III) salt to sodium dodecyl sulfate to ensure the complete substitution of the three dodecyl sulfate ligands.
Table 2: Key Reaction Condition Parameters
| Parameter | Typical Condition | Rationale/Impact |
| Molar Ratio (ScCl₃:SDS) | 1:3 | Ensures complete formation of the tris-substituted product. |
| Temperature | Ambient / Room Temperature | The reaction proceeds efficiently without the need for heating, making the process energy-efficient. rsc.org |
| Solvent | Water | Promotes the reaction and the formation of a stable dispersion of the product. researchgate.net |
The synthesis is generally conducted at ambient temperature, which is advantageous for its simplicity and energy efficiency. rsc.org The resulting scandium tris(dodecyl sulfate) is often used directly in subsequent catalytic reactions without extensive purification, highlighting the efficiency of this preparation method. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of Scandium Tris Dodecyl Sulfate
Spectroscopic Investigations
Spectroscopic techniques are indispensable for probing the molecular and electronic environment of Scandium tris(dodecyl sulfate).
Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for the rapid analysis of samples in an open laboratory environment with minimal preparation. getenviropass.comnih.gov This technique is particularly useful for monitoring the progress of chemical reactions in real-time. researchgate.net DART-MS operates by exposing the sample to a heated stream of metastable gas, typically helium, which desorbs and ionizes the analytes. nist.gov The resulting ions are then analyzed by a mass spectrometer to identify and quantify the compounds present. getenviropass.com
For systems involving Scandium tris(dodecyl sulfate), which is used as a catalyst in heterogeneous aqueous reactions, DART-MS offers a direct and quantitative method for monitoring reaction kinetics. researchgate.netresearchgate.net It overcomes the challenges associated with conventional analytical methods, such as light scattering and sampling reproducibility issues in colloidal dispersions. researchgate.net For instance, mechanistic studies of catalytic reactions under heterogeneous conditions, like those employing scandium-based complexes, have successfully used DART-MS to determine reaction rates and dependencies on substrate and catalyst concentrations. researchgate.net The soft ionization nature of DART often produces intact molecular ions, which simplifies spectral interpretation, a crucial feature when analyzing complex reaction mixtures containing the catalyst, substrates, and products. nist.gov This capability has been demonstrated in the analysis of various organic compounds and even in the determination of inorganic elements like scandium in complex matrices. deepdyve.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of Scandium tris(dodecyl sulfate) and for understanding its dynamic behavior in solution. NMR studies on metal dodecyl sulfates reveal insights into the formation of organized structures, such as lamellar phases. researchgate.net
In solution, particularly in aqueous media, Scandium tris(dodecyl sulfate) forms stable colloidal dispersions which act as nanoreactors for organic reactions. researchgate.netnih.gov ¹H NMR analysis can be employed to monitor the progress of these reactions, distinguishing between reactants and products within the dispersed phase. yemen-nic.info Furthermore, specialized NMR techniques can be used to locate guest molecules, such as dyes, within the metallomicelles formed by such surfactants, providing information on the binding sites and the microenvironment of the solubilized species. researchgate.net Fundamental studies on catalyst structure in solution have utilized NMR to elucidate the nature of the active catalytic species, for example, by identifying the complex formed between a metal salt and a ligand. nih.gov While specific ¹H and ¹³C NMR data for Scandium tris(dodecyl sulfate) is not extensively published in isolation, the spectra would be dominated by the signals from the dodecyl sulfate (B86663) chains, with potential shifts and broadening of peaks near the sulfate headgroup upon coordination to the scandium ion.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For Scandium tris(dodecyl sulfate), XPS is crucial for confirming the presence of scandium, sulfur, oxygen, and carbon, and most importantly, for verifying the oxidation state of the scandium ion.
In scandium compounds, scandium is predominantly found in the +3 oxidation state. acs.org XPS analysis of various scandium oxides and compounds consistently shows the Sc 2p signal as a doublet, corresponding to the Sc 2p₃/₂ and Sc 2p₁/₂ spin-orbit components. nih.govxpsfitting.commdpi.com The binding energy of the Sc 2p₃/₂ peak for Sc₂O₃ is typically observed around 402.2 eV. mdpi.com Studies on scandium oxides confirm that even after exposure to reactive environments, the Sc atoms retain their +3 oxidation state. acs.orgnih.gov This stability is a key characteristic of scandium chemistry. In the context of Scandium tris(dodecyl sulfate), the Sc³⁺ cation is coordinated by the three dodecyl sulfate anions. XPS would therefore confirm the elemental composition and show the Sc 2p binding energy consistent with the Sc³⁺ state.
| Scandium Species | Sc 2p₃/₂ Binding Energy (eV) | Sc 2p₁/₂ - Sc 2p₃/₂ Separation (eV) | Reference |
| Sc Metal | 398.45 | 4.25 | xpsfitting.com |
| Sc₂O₃ | ~401.7 - 402.2 | 4.55 | xpsfitting.commdpi.com |
| ScOOH | Higher than Sc₂O₃ | - | acs.orgnih.gov |
This table presents typical binding energy values for scandium species. The exact values for Scandium tris(dodecyl sulfate) may vary slightly.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. For Scandium tris(dodecyl sulfate), these techniques are essential for characterizing the dodecyl sulfate ligand and its interaction with the scandium cation.
The FT-IR spectrum of a metal dodecyl sulfate is characterized by the vibrational modes of the alkyl chain (C-H stretching and bending) and the sulfate headgroup (S-O stretching). rsc.org The vibrations of the sulfate ion are particularly sensitive to its coordination environment. rsc.orgosu.edu The "free" sulfate ion (Td symmetry) has a triply degenerate asymmetric stretching mode (νₐSO₄) that is IR active around 1102 cm⁻¹. rsc.org When the sulfate group coordinates to a metal ion, its symmetry is lowered. This change in symmetry, for example to a bidentate configuration (C₂ᵥ symmetry), causes the νₐSO₄ mode to split into multiple bands (typically three) in the 1050-1250 cm⁻¹ region. rsc.org Additionally, the symmetric stretching mode (νₛSO₄), which is IR inactive in the free ion, may become active. rsc.org Vibrational sum-frequency generation (SFG) spectroscopy, a surface-specific technique, has also been used to study dodecyl sulfate anions at interfaces, probing the S-O stretching vibrations to quantify ion binding and surface coverage. mdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| νₐ(CH₂) | ~2920 | Asymmetric C-H stretch |
| νₛ(CH₂) | ~2850 | Symmetric C-H stretch |
| δ(CH₂) | ~1468 | CH₂ scissoring/bending |
| νₐ(SO₄) | 1050 - 1250 | Asymmetric S-O stretch (splits upon coordination) |
| νₛ(SO₄) | ~1000 | Symmetric S-O stretch (may become IR active upon coordination) |
This table is based on data for metal dodecyl sulfates and provides expected ranges for the key vibrational bands. rsc.org
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions in molecules and to study phenomena such as the formation of aggregates and the solubilization of guest molecules within these aggregates. Scandium tris(dodecyl sulfate) itself, composed of a Sc³⁺ ion (a d⁰ metal) and dodecyl sulfate ligands, is not expected to have significant absorption in the UV-Vis range. However, these techniques become very powerful when studying the compound's function, for example, in dye solubilization. ucl.ac.uk
As a surfactant, Scandium tris(dodecyl sulfate) forms micelles or colloidal dispersions in water that can encapsulate hydrophobic molecules like organic dyes. researchgate.netucl.ac.uk The solubilization of a dye within the micellar core can lead to significant changes in its photophysical properties. researchgate.net This is often observed as a shift in the dye's absorption maximum (solvatochromism) in UV-Vis spectra. Fluorescence spectroscopy is even more sensitive to the local environment of the dye. An increase in fluorescence quantum yield and changes in fluorescence lifetime are commonly observed when a dye is transferred from a polar aqueous environment to the non-polar interior of a micelle. researchgate.netmetu.edu.tr These methods have been used to study the interaction of dyes with metallomicelles and to determine properties like binding constants. researchgate.net
Diffraction Techniques for Crystalline and Amorphous States
X-ray diffraction (XRD) is the primary technique for determining the long-range structural order in materials, distinguishing between crystalline, polycrystalline, and amorphous states. Studies on solid trivalent metal dodecyl sulfates, such as those of aluminum and lanthanides, have shown that these compounds often form well-ordered lamellar superstructures. researchgate.net It is highly probable that Scandium tris(dodecyl sulfate) adopts a similar lamellar crystal structure, characterized by bilayers of dodecyl sulfate molecules. In this arrangement, the hydrophobic alkyl chains interdigitate, while the polar sulfate headgroups coordinate to the scandium ions, forming ionic layers.
Powder X-ray diffraction (PXRD) patterns of such materials typically show a series of sharp, intense reflections at low 2θ angles, which correspond to the (00l) planes and are indicative of the lamellar repeat distance (d-spacing). rsc.org This d-spacing is related to the length of the extended dodecyl sulfate molecule. The degree of hydration can also influence the lamellar structure and may lead to the coexistence of different lamellar phases. researchgate.net
In cases where the material might be in an amorphous or poorly crystalline state, XRD patterns would show broad, diffuse halos instead of sharp peaks. iaea.org The study of amorphous surfactants is important as they are often used in formulations, and their crystallization kinetics can be influenced by various factors. nih.gov Surfactants can also be used to manipulate the growth and crystallographic texture of other materials, such as metal films or nanoparticles. diva-portal.orgresearchgate.net
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Structure
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining the structural properties of solid materials. While specific PXRD patterns for pure, isolated scandium tris(dodecyl sulfate) are not extensively detailed in publicly available literature, studies on analogous trivalent metal dodecyl sulfates, such as those of aluminum, lanthanum, and gadolinium, provide significant insight into the expected structure. jst.go.jp Research indicates that these trivalent metal-surfactant complexes characteristically form lamellar structures in the solid state. jst.go.jpucl.ac.uk
These lamellar phases consist of bilayers of dodecyl sulfate anions, with the hydrophobic alkyl chains oriented towards each other and the polar sulfate head groups forming a plane. The trivalent metal cations, like scandium(III), are electrostatically bound to these sulfate head groups, situated between the layers. jst.go.jp The resulting diffraction patterns of these materials are dominated by a series of low-angle Bragg peaks, which correspond to the repeating distance (d-spacing) of the lamellar structure. This d-spacing is indicative of the thickness of the bilayer and the associated metal ion and water molecules. ucl.ac.uk In some instances, evidence for the coexistence of different lamellar phases with varying degrees of hydration has been observed. jst.go.jp The formation of these ordered lamellar aggregates has been confirmed in flocculated metal-dodecyl sulfate complexes. ucl.ac.uk
| Related Compound | Observed Structure Type | Key Finding | Reference |
| Lanthanum Dodecyl Sulfate | Lamellar | Showed a distinct lamellar structure in the flocculated state. | ucl.ac.uk |
| Gadolinium Dodecyl Sulfate | Lamellar | Characterized by a lamellar structure with specific hydration levels. | jst.go.jp |
| Aluminium Dodecyl Sulfate | Lamellar | Forms lamellar phases, sometimes with coexisting variations. | jst.go.jp |
Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Coordination Environment (as applied to related scandium complexes)
Single crystal X-ray diffraction (SC-XRD) provides the most definitive information on molecular geometry, bond lengths, bond angles, and coordination environments. To date, a single crystal structure of scandium tris(dodecyl sulfate) has not been reported in scientific literature. This is likely due to the difficulty in growing sufficiently large and well-ordered single crystals from its self-assembled or precipitated forms. However, the application of SC-XRD to other scandium complexes and related metal dodecyl sulfates provides a strong basis for understanding the potential coordination environment of the scandium ion.
Studies on various scandium(III) complexes with organic ligands reveal that scandium typically exhibits coordination numbers of six or eight. jst.go.jpucl.ac.uk For example, the complex hydrogentetrakis(tropolonato)scandium(III) shows an eight-coordinate scandium center with an approximate D2d dodecahedral geometry. researchgate.net In another case, a dimeric scandium nitrate (B79036) complex with 2,2'-bipyridyl ligands, [(bipy)(NO3)2Sc(µ-OH)2Sc(NO3)2(bipy)], also features an eight-coordinate scandium ion, described as having a distorted triangulated dodecahedron geometry. jst.go.jpscribd.com Six-coordinate scandium is also common, often resulting in distorted trigonal bipyramidal or pseudo-octahedral geometries, as seen in complexes with aminopyridinato ligands. scribd.comru.nl
| Compound | Crystal System | Space Group | Sc(III) Coordination No. | Coordination Geometry | Reference |
| [(bipy)(NO3)2Sc(µ-OH)2Sc(NO3)2(bipy)] | Monoclinic | C2/c | 8 | Distorted Triangulated Dodecahedron | jst.go.jpscribd.com |
| [Sc(tropolonato)3] | Monoclinic | P2₁/c | 6 | Distorted Octahedral | ucl.ac.uk |
| [C40H59Cl2N2O2Sc] | Monoclinic | P2₁/n | 6 | Pseudo-Octahedral | scribd.com |
| Hexaaquamagnesium dodecyl sulfate | Monoclinic | A2 | 6 (for Mg²⁺) | Octahedral | researchgate.netiranchembook.ir |
| Rubidium dodecyl sulfate | Triclinic | Pī | N/A | Lamellar Packing | dokumen.pub |
Note: Data for non-scandium dodecyl sulfates are included to illustrate the structural analysis of related surfactant salts.
Microscopic and Scattering Techniques for Morphological and Size Analysis
Dynamic Light Scattering (DLS) for Particle Size Distribution in Colloidal Dispersions
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. For scandium tris(dodecyl sulfate), DLS has been instrumental in characterizing the colloidal dispersions it forms in aqueous media, particularly when acting as a Lewis acid-surfactant-combined catalyst (LASC). researchgate.netscribd.com
When scandium tris(dodecyl sulfate) is mixed with lipophilic organic substrates in water, it forms stable colloidal particles. ucl.ac.ukresearchgate.net DLS measurements have been employed to determine the size of these particles, which function as micro-reactors by encapsulating the organic reactants within a hydrophobic environment. researchgate.net Research has shown that the size and stability of these colloidal dispersions can be influenced by the length of the surfactant's alkyl chain. researchgate.netscribd.com One study specifically measured the particle size of dispersions formed by scandium tris(dodecyl sulfate) in the presence of benzaldehyde (B42025), finding an average diameter of 1.1 µm. dokumen.pub This demonstrates the utility of DLS in quantifying the dimensions of the self-assembled structures that are critical to the compound's catalytic function in water.
| System | Analytical Technique | Measured Parameter | Result | Reference |
| Sc(DS)₃ with benzaldehyde in water | Dynamic Light Scattering | Particle Diameter | 1.1 µm | dokumen.pub |
| Sc-based LASCs with varying alkyl chains | Dynamic Light Scattering | Particle Size & Stability | Shorter chains led to larger, more stable particles. | researchgate.netscribd.com |
| Scandium-46 encapsulated in PAMAM dendrimer | Dynamic Light Scattering | Particle Size | < 10 nm | brieflands.com |
Transmission Electron Microscopy (TEM) for Visualization of Colloidal Particles and Self-Assembled Structures
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample, allowing for the direct visualization of nanoscale and microscale morphologies. In the study of scandium tris(dodecyl sulfate), TEM has been used to confirm the size and shape of the colloidal particles it forms in aqueous solutions. scribd.comresearchgate.net
The self-assembly of scandium tris(dodecyl sulfate) in the presence of organic substrates leads to the formation of stable colloidal dispersions. ucl.ac.ukresearchgate.net TEM analysis has corroborated findings from DLS, revealing that these particles are typically spherical and have diameters on the order of one micrometer. researchgate.netresearchgate.net While the primary role of these particles is often in catalysis, their structural characterization is crucial for understanding the mechanism of action. researchgate.net The use of TEM, often in conjunction with other methods like DLS and AFM, provides definitive visual evidence of the self-assembled architectures formed by scandium tris(dodecyl sulfate) in solution. scribd.com
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates three-dimensional topographical images of a surface with nanoscale precision. copernicus.org The application of AFM has been noted in the characterization of the colloidal structures formed by scandium tris(dodecyl sulfate). scribd.comresearchgate.net
Similar to TEM, AFM is used to confirm the morphology of the aggregates formed in aqueous dispersions. researchgate.netresearchgate.net Studies have reported that AFM, along with DLS and TEM, was used to characterize the spherical, micron-sized particles that scandium tris(dodecyl sulfate) forms when mixed with organic substrates in water. researchgate.netresearchgate.net By scanning a sharp tip over the surface of deposited particles, AFM can provide detailed information about their size, shape, and surface texture. nist.gov This capability is essential for understanding the physical nature of the self-assembled structures that are responsible for the compound's utility as a Lewis acid-surfactant-combined catalyst. scribd.com
Scanning Transmission Electron Microscopy (STEM) for Elemental Mapping within Architectures
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM with the scanning capabilities of SEM, allowing for high-resolution imaging and analytical analysis. A key application of STEM is its coupling with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental mapping, which reveals the spatial distribution of different elements within a sample.
This technique has been applied to architectures incorporating scandium tris(dodecyl sulfate). In one study, a nano-metal-organic framework (NMOF) was treated with scandium tris(dodecyl sulfate) to install scandium ions within its pores. rsc.org STEM-EDS analysis was performed on the resulting material, BPVB-NMOF-Sc-DS, to map the distribution of elements. rsc.org This analysis is crucial for confirming that the scandium is successfully and homogeneously integrated into the host framework. The ability of STEM-EDS to map the location of scandium, sulfur (from the dodecyl sulfate), and other constituent elements provides direct evidence of the composite's structure and the successful incorporation of the scandium salt. rsc.org This technique is broadly applicable for verifying elemental distribution in scandium-containing nanostructures. rsc.org
Supramolecular Assembly and Colloidal Behavior in Aqueous Systems
Micellization and Critical Micelle Concentration (CMC) Studies
The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. This process is characterized by the critical micelle concentration (CMC), the concentration at which surfactant monomers begin to aggregate into organized structures.
Determination of CMC in Various Aqueous Environments
While scandium tris(dodecyl sulfate) is known to form micelles and related aggregates, specific CMC values for the pure compound in various aqueous environments are not extensively documented in the available literature. However, the principles of its micellization can be understood by examining related metal dodecyl sulfate (B86663) systems. The CMC for ionic surfactants is typically determined by monitoring a physical property of the solution—such as conductivity, surface tension, or fluorescence—as a function of surfactant concentration. acs.orgnih.govnepjol.info A distinct break or change in the slope of the plotted data indicates the onset of micelle formation and is identified as the CMC. bioline.org.br For instance, the CMC of sodium dodecyl sulfate (SDS) in pure water is significantly reduced by the presence of salts. lcms.cz
Studies on various metal dodecyl sulfates, including those with divalent (Cu²⁺, Zn²⁺) and trivalent (Al³⁺, Fe³⁺) cations, show that the multivalent nature of the counterion has a profound effect on the CMC. mst.eduresearchgate.net Generally, higher valence cations are more effective at lowering the CMC compared to monovalent cations at equivalent concentrations. mst.edu This is attributed to the stronger electrostatic interactions between the multivalent cation and the anionic sulfate headgroups, which more effectively shield the repulsive forces between them, thus favoring aggregation at lower concentrations. researchgate.net Given that scandium is a trivalent cation (Sc³⁺), it is expected to induce micellization at a significantly lower concentration compared to its monovalent counterpart, sodium dodecyl sulfate.
Influence of Ionic Strength and Additives on Micellar Formation
The ionic strength of the aqueous medium plays a critical role in the micellization of ionic surfactants like scandium tris(dodecyl sulfate). An increase in ionic strength, typically achieved by adding a simple salt like sodium chloride, generally leads to a decrease in the CMC. nih.gov The added electrolyte ions increase the ion concentration in the bulk solution, which diminishes the electrostatic repulsion between the charged headgroups of the surfactant monomers. tue.nl This charge screening effect facilitates the aggregation of surfactant molecules into micelles at lower concentrations. Studies on sodium dodecyl sulfate (SDS) have shown that the addition of salts containing divalent or trivalent cations causes a more pronounced reduction in the CMC than salts with monovalent cations. mst.eduresearchgate.net This is due to the multivalent ions' greater efficiency in neutralizing the charge of the micellar surface. acs.org
Additives can also significantly influence micellar formation. The nature of the additive determines its effect. For instance, some additives can be incorporated into the micellar structure. The addition of polar organic solvents like propane-1,2-diol to SDS solutions has been shown to alter the micellization process by affecting the solvent properties, which in turn influences the hydrophobic and electrostatic interactions governing micelle formation. mdpi.com In other cases, additives can compete with the surfactant. Studies on mixed surfactant systems, such as SDS combined with other amphiphilic species, demonstrate that interactions between different surfactants can lead to the formation of mixed micelles with properties that differ from those of the individual components. researchgate.net The presence of certain additives can either promote or hinder micellization, depending on their chemical structure and interaction with the primary surfactant. researchgate.net
Formation of Colloidal Dispersions and Self-Assembled Architectures
Beyond simple micelle formation, scandium tris(dodecyl sulfate) is capable of forming larger, more complex self-assembled structures, such as stable colloidal dispersions, which are central to its catalytic function in aqueous environments.
Characterization of Colloidal Particles (e.g., size and spherical shape)
Scandium tris(dodecyl sulfate), particularly in the presence of organic substrates, readily forms stable colloidal dispersions in water. researchgate.net These dispersions consist of particles that serve as nanoreactors, concentrating the reactants and catalyst within a hydrophobic environment, thereby accelerating reactions in the aqueous phase. researchgate.net The characterization of these colloidal particles has been performed using a variety of analytical techniques.
Investigations have revealed that these particles are typically spherical and have a size of approximately 1 micrometer (μm). researchgate.net
Table 1: Characterization Methods for Colloidal Particles
| Analytical Technique | Observation | Reference |
|---|---|---|
| Dynamic Light Scattering (DLS) | Particle size determination | researchgate.net |
| Light Microscopy | Visualization of particle morphology | researchgate.net |
| Transmission Electron Microscopy (TEM) | Confirmation of spherical shape and size | researchgate.net |
Investigations into Pseudomicelle Formation and Confinement Effects within Frameworks
A particularly interesting aspect of scandium tris(dodecyl sulfate) self-assembly is its behavior within confined spaces. Research has shown that when introduced into the pores of a metal-organic framework (MOF), scandium tris(dodecyl sulfate) can form "pseudomicelle" aggregates. These structures are composed of dodecyl sulfate anions interacting with each other within the constrained environment of the MOF's nano-sized cavities.
This confinement effect is crucial as it prevents the dodecyl sulfate chains from assembling into larger, conventional aggregates. The resulting framework, containing these sequestered pseudomicelles, creates a unique, hydrophobic catalytic environment. This novel concept of a confined micelle has been successfully utilized to catalyze asymmetric reactions in water with high efficiency.
Studies on Interactions with Other Amphiphilic Species
The performance of scandium tris(dodecyl sulfate) can be modulated through its interaction with other amphiphilic molecules. In catalytic applications, it has been demonstrated that using scandium tris(dodecyl sulfate) to form mixed micelles with other anionic surfactants, such as sodium dodecyl sulfate (SDS) or lithium dodecyl sulfate, enhances both the yield and enantioselectivity of certain reactions in water. This suggests a synergistic effect where the mixed micellar system provides a more optimal reaction environment than scandium tris(dodecyl sulfate) alone.
Conversely, interactions with large biological amphiphiles like proteins can have an inhibitory effect. For instance, the catalytic activity of scandium tris(dodecyl sulfate) was found to be completely suppressed in the presence of the protein diastase. This indicates a strong interaction between the surfactant-catalyst and the protein, which likely deactivates the catalytic sites. Similarly, the interaction of SDS with proteins is known to form complexes, often described as a "necklace structure" where micelles are dispersed along the unfolded protein chain. lcms.cz This highlights how the surrounding chemical environment and the presence of other amphiphilic species can profoundly influence the colloidal behavior and functional properties of scandium tris(dodecyl sulfate).
Interfacial Phenomena and Adsorption Behavior of Scandium Tris(Dodecyl Sulfate)
While direct, extensive experimental data on the specific interfacial properties of pure Scandium tris(dodecyl sulfate) at the liquid/vapor interface are not widely available in peer-reviewed literature, its behavior can be inferred from its molecular structure, its known applications, and the documented properties of analogous trivalent metal-surfactant systems. As a Lewis acid-surfactant-combined catalyst (LASC), Scandium tris(dodecyl sulfate) is designed to be surface-active, creating stable colloidal dispersions in water where it facilitates organic reactions at the interface between aqueous and organic phases. datapdf.comresearchgate.netresearchgate.net This functionality inherently relies on its tendency to adsorb to interfaces.
Adsorption to Liquid/Vapor Interfaces
Scandium tris(dodecyl sulfate) is a neutral organometallic complex formed by one trivalent scandium ion (Sc³⁺) and three dodecyl sulfate anions. This 1:3 stoichiometry is characteristic of the interaction between trivalent metal ions and dodecyl sulfate. researchgate.netnih.govresearchgate.net The three long hydrocarbon tails impart significant hydrophobicity to the molecule, while the central scandium ion coordinated to the three polar sulfate headgroups forms a large, hydrophilic domain. This pronounced amphiphilic nature drives the molecules to adsorb at interfaces, such as the boundary between water and air (the liquid/vapor interface), to minimize the unfavorable contact between their hydrophobic tails and the aqueous bulk phase.
Studies on similar trivalent metal ions, such as lanthanides (La³⁺, Gd³⁺), with sodium dodecyl sulfate (SDS) show that a strong interaction leads to the formation of neutral 1:3 metal-surfactant complexes. researchgate.netnih.gov These complexes can initially precipitate from the solution around the point of charge neutralization and then redissolve at higher surfactant concentrations to form complex aggregates. researchgate.netnih.govresearchgate.net This behavior underscores the high surface activity of the neutral trivalent metal-dodecyl sulfate complex. The formation of a neutral, non-ionic complex from ionic constituents significantly reduces its aqueous solubility and enhances its tendency to accumulate at interfaces.
The catalytic utility of Scandium tris(dodecyl sulfate) in forming stable dispersions for chemical reactions further supports its strong interfacial adsorption. datapdf.comresearchgate.net It effectively creates and stabilizes an extensive interfacial area within the aqueous medium, where reactant molecules can concentrate and interact, a process predicated on the catalyst's ability to populate and modify these interfaces.
Orientation of Sulfate Headgroups at Interfaces
The orientation of the sulfate headgroups of Scandium tris(dodecyl sulfate) at an interface is fundamentally governed by the coordination of the three dodecyl sulfate ligands to the central Sc³⁺ ion. Unlike simple monovalent salts like sodium dodecyl sulfate (SDS), where the headgroups at an interface are discrete and repel each other electrostatically, the headgroups in the scandium complex are bound together.
In studies of solid trivalent metal dodecyl sulfates, it is understood that the sulfate groups act as ligands, directly coordinating to the metal center. researchgate.net This strong interaction would persist at the liquid/vapor interface. Therefore, the three sulfate headgroups are not independent but are arranged in a specific geometry around the scandium ion. This coordinated structure would adsorb at the interface as a single, large polar unit. The likely orientation would involve this entire hydrophilic scandium-tris-sulfate core being anchored in the aqueous phase, while the three hydrophobic alkyl chains are directed away from the water and into the vapor phase.
This contrasts with the behavior of SDS, where extensive studies have shown that the sulfate headgroup orientation remains relatively constant across a range of concentrations, with its pseudo-C₃ axis oriented close to the surface normal. The presence of the trivalent scandium ion, however, creates a more complex and sterically demanding headgroup structure. The precise orientation and packing of these bulky headgroups would define the structure of the interfacial layer, which is expected to be significantly different from the monolayers formed by simpler monovalent surfactants.
Compound Data
Table 1: Physical and Chemical Properties of Scandium Tris(Dodecyl Sulfate) This table presents key computed properties for Scandium tris(dodecyl sulfate).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₇₅O₁₂S₃Sc | PubChem nih.gov |
| Molecular Weight | 841.1 g/mol | PubChem nih.gov |
| IUPAC Name | dodecyl sulfate;scandium(3+) | PubChem nih.gov |
| CAS Number | 211638-03-8 | PubChem nih.gov |
| Topological Polar Surface Area | 224 Ų | PubChem nih.gov |
Compound Names
Coordination Chemistry and Lewis Acidity of Scandium Iii Centers
Lewis Acidity and Reactivity
The Sc³⁺ ion's high charge-to-radius ratio makes it a hard and exceptionally strong Lewis acid. researchgate.netdu.ac.inlibretexts.org This property is the foundation of its catalytic activity in a wide range of organic reactions. researchgate.net
Scandium(III) salts, such as scandium triflate (Sc(OTf)₃) and scandium tris(dodecyl sulfate), exhibit remarkable Lewis acidity, often outperforming other catalysts. du.ac.inorganic-chemistry.org Unlike conventional Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄), which are readily decomposed or deactivated by water, scandium-based Lewis acids are uniquely stable and active in aqueous environments. researchgate.netdu.ac.inresearchgate.net
Comparative studies have consistently demonstrated the superior catalytic performance of scandium salts. In the direct acetylation of alcohols, scandium(III) triflate was found to be the most effective catalyst among various metal triflates, including that of ytterbium(III). organic-chemistry.org Similarly, in the catalytic reduction of O₂, the rate was shown to be dependent on the Lewis acidity of the metal triflate used, with Sc(OTf)₃ being significantly more effective than the triflates of Yb³⁺, Y³⁺, Lu³⁺, Mg²⁺, and Ca²⁺. nih.gov This superior activity is directly attributed to the strong Lewis acidity of the Sc³⁺ ion. nih.govresearchgate.net The performance of scandium-based MOFs as Lewis acid catalysts has also been shown to be significantly better than analogous MOFs containing Cr³⁺ or Fe³⁺. rsc.org
| Catalyst | Relative Performance/Property | Reaction Type | Reference(s) |
| Sc(OTf)₃ vs. AlCl₃, BF₃, SnCl₄ | Stable and effective in water, whereas others decompose. | General Lewis acid catalysis | researchgate.netdu.ac.inresearchgate.net |
| Sc(OTf)₃ vs. Yb(OTf)₃ | Scandium catalyst is more effective. | Direct acetylation of alcohols | organic-chemistry.org |
| Sc(OTf)₃ vs. Yb(OTf)₃, Y(OTf)₃, Lu(OTf)₃, Mg(OTf)₂, Ca(OTf)₂ | Sc(OTf)₃ shows the highest catalytic reactivity. | Catalytic reduction of O₂ | nih.gov |
| MIL-100(Sc) vs. MIL-100(Cr), MIL-100(Fe) | MIL-100(Sc) is significantly more active and selective. | Carbonyl-ene, Michael addition, imine formation | rsc.org |
Several factors contribute to the potent Lewis acidity of scandium(III) compounds in aqueous media.
Water Stability: A key advantage of catalysts like scandium triflate and scandium tris(dodecyl sulfate) is their stability and tolerance to water. du.ac.inresearchgate.net This resilience is attributed to the small size and oxophilicity of the Sc³⁺ ion, which allows it to remain catalytically active where many other Lewis acids fail. researchgate.netdu.ac.in
Hydrolysis: The Sc³⁺ ion is acidic and subject to hydrolysis in water, with a pKa around 4.3. nih.gov Hydrolysis begins at a relatively low pH (≈ 2.5–4), which can lead to the formation of various hydrolysis products, including the dimeric species [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. researchgate.netnih.gov While this can complicate the speciation, the hydrated scandium ion and its partially hydrolyzed forms are themselves highly Lewis acidic species. kuleuven.be
Hydrophobic Environment Formation: In the case of scandium tris(dodecyl sulfate), the dodecyl sulfate (B86663) anion acts as a surfactant. In water, these anions can form micelle-like aggregates or "pseudomicelles". rsc.orgkuleuven.be This creates a hydrophobic microenvironment that can concentrate organic substrates, shielding them from bulk water and preventing potential hydrolysis of the substrate (e.g., silyl (B83357) enol ethers). This concentration effect enhances the efficiency of the Lewis acid-catalyzed reaction. rsc.orgkuleuven.be This dual functionality as both a Lewis acid and a surfactant makes it a "Lewis acid-surfactant-combined catalyst" (LASC), which is particularly effective for reactions involving hydrophobic molecules in water. researchgate.net
Mechanistic Investigations of Catalytic Pathways Involving Scandium Tris Dodecyl Sulfate
Kinetic Studies and Rate Law Determination
Kinetic studies are fundamental to elucidating reaction mechanisms, offering quantitative data on how reaction rates respond to changes in the concentrations of reactants and the catalyst. For reactions catalyzed by scandium tris(dodecyl sulfate), these studies help in formulating a rate law that is consistent with a proposed catalytic cycle.
While specific rate laws for reactions catalyzed by scandium tris(dodecyl sulfate) are not extensively detailed in the literature, analogies can be drawn from studies of other Lewis acid-catalyzed reactions in aqueous media. Typically, in Lewis acid catalysis, the reaction rate shows a first-order dependence on the concentration of the substrate. This is because the initial coordination of the Lewis acid to the substrate is often the rate-determining step or a pre-equilibrium step that directly influences the concentration of the activated substrate complex.
The reaction order with respect to the catalyst loading can be more complex. At low concentrations, an increase in the amount of scandium tris(dodecyl sulfate) generally leads to a proportional increase in the reaction rate, indicating a first-order dependence on the catalyst concentration. This relationship is expected as a higher catalyst concentration leads to a greater population of activated substrate molecules.
| Parameter | Expected Reaction Order | Rationale |
| Substrate Concentration | First-order | The rate is typically dependent on the formation of the catalyst-substrate complex. |
| Catalyst Loading (low concentration) | First-order | A higher catalyst concentration increases the number of active catalytic sites. |
As the concentration of scandium tris(dodecyl sulfate) is increased, the reaction rate may not continue to increase linearly. Instead, it may exhibit saturation kinetics, where the rate becomes independent of the catalyst concentration above a certain threshold. This phenomenon is often observed in micellar catalysis, where the dodecyl sulfate (B86663) anions can form micelles in aqueous solutions.
The formation of these aggregates can lead to a scenario where the active catalytic species, the scandium ions, are partitioned between the aqueous phase and the micellar phase. At the critical micelle concentration (CMC), the formation of micelles can sequester the catalyst or the substrate, leading to a plateau in the observed reaction rate. The active species concentration, therefore, is not merely the total concentration of the scandium salt but is related to its distribution in the reaction medium. The inhibitory effect of sodium dodecyl sulfate (SDS) micelles has been observed in other reactions, where the repulsion between the charged micelle surface and a nucleophile can slow down a reaction. researchgate.net
Elucidation of Reaction Intermediates and Transition State Analysis
Identifying the transient species along the reaction pathway is crucial for a complete mechanistic understanding. A combination of computational and experimental techniques is employed to probe the nature of intermediates and transition states in scandium tris(dodecyl sulfate)-catalyzed reactions.
Density Functional Theory (DFT) calculations have been instrumental in modeling the intermediates and transition states of related Lewis acid-catalyzed reactions. researchgate.net These computational studies can predict the geometries and energies of various species along the reaction coordinate. For instance, in Mukaiyama aldol (B89426) reactions, DFT calculations have helped to demonstrate that a concerted reaction is often preferred over a stepwise one and have been used to analyze different cyclic transition states. researchgate.net
Experimentally, techniques such as in-situ spectroscopy (e.g., FT-IR, NMR) can be used to observe the coordination of the scandium ion to the substrate. The Lewis acidity of the scandium center is a key factor, and its interaction with the substrate activates the latter towards nucleophilic attack. For example, in the context of a Mukaiyama aldol reaction, the scandium ion would coordinate to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.
Scandium tris(dodecyl sulfate), when used in conjunction with chiral ligands, can serve as an effective catalyst for enantioselective transformations. The stereochemical outcome of these reactions is determined by the geometry of the transition state, which is influenced by the coordination of the scandium ion, the substrate, and the chiral ligand.
In many scandium-catalyzed enantioselective reactions, the formation of a well-defined chiral environment around the metal center is key to achieving high enantioselectivity. mdpi.com For instance, proposed transition states in domino reactions often involve the coordination of multiple atoms from the substrate and ligand to the scandium ion, creating a rigid structure that directs the approach of the nucleophile to one face of the electrophile. mdpi.com The choice of solvent can also play a crucial role in determining the enantiomeric excess, with theoretical findings suggesting that hydrogen bonding between the reaction moiety and the solvent can influence the stability of the transition state. researchgate.net
| Factor | Influence on Stereochemistry |
| Chiral Ligand | Creates a chiral pocket around the scandium ion, directing the stereochemical outcome. |
| Substrate Coordination | The geometry of the substrate-catalyst complex dictates the facial selectivity of the attack. |
| Solvent | Can influence the stability of diastereomeric transition states through interactions like hydrogen bonding. researchgate.net |
Heterogeneous vs. Homogeneous Catalysis Aspects in Aqueous Media
The behavior of scandium tris(dodecyl sulfate) in water introduces interesting questions regarding the nature of the catalysis—whether it proceeds through a truly homogeneous pathway or if heterogeneous aspects are at play.
Scandium tris(dodecyl sulfate) is known to dissolve in water, and upon the addition of organic substrates, it can form a white colloidal dispersion. scribd.com This suggests that the reaction may not be occurring in a simple homogeneous solution. The dodecyl sulfate anions can act as surfactants, forming micelles or other aggregates that create a hydrophobic microenvironment within the bulk aqueous phase.
This "in-water" catalysis can have characteristics of both homogeneous and heterogeneous systems. The catalytic sites (scandium ions) may be located at the interface of these colloidal particles and the aqueous phase. This can lead to an acceleration of the reaction rate due to the high concentration of reactants at this interface. From a practical standpoint, this can be advantageous, as the catalyst may be recoverable, a characteristic feature of heterogeneous catalysts. However, the catalytic species itself is molecularly dispersed, a hallmark of homogeneous catalysis.
Role of Water and Micellar Environments in Catalytic Efficiency
The catalytic efficacy of Scandium tris(dodecyl sulfate), often abbreviated as Sc(DS)₃ or STDS, in aqueous media is profoundly influenced by the unique properties of water and the formation of micellar or colloidal structures. These factors create a distinct reaction environment that differs significantly from conventional organic solvents, leading to enhanced reaction rates and yields for various organic transformations.
"On-Water" Catalysis Mechanisms
The term "on-water" catalysis refers to reactions that are accelerated at the interface between water and an organic phase. Scandium tris(dodecyl sulfate) is a prime example of a Lewis acid-surfactant-combined catalyst (LASC) that effectively utilizes this phenomenon. iranchembook.irjst.go.jp Unlike reactions in homogeneous solutions, Sc(DS)₃-catalyzed processes in water often involve the formation of stable dispersions or emulsions. jst.go.jpnih.gov
When organic substrates are introduced to an aqueous solution of Sc(DS)₃, a white, stable dispersion is typically formed. nih.gov This dispersion consists of oily particles or droplets that contain both the catalyst and the organic reactants. nih.govresearchgate.net These colloidal particles, stabilized by the surfactant properties of the dodecyl sulfate ligands, serve as hydrophobic microreactors suspended in the bulk aqueous phase. researchgate.netresearchgate.net The reactions are believed to occur at the large surface area of the oil-water interface. This environment is thought to enhance reactivity through mechanisms that are not fully elucidated but may involve the unique hydrogen-bonding network of water at the interface, which can stabilize transition states. The catalytic activity of Sc(DS)₃ in these aqueous dispersion systems is often significantly higher than in organic solvents. researchgate.netresearchgate.net
Research has demonstrated the effectiveness of this approach in several carbon-carbon bond-forming reactions. For instance, the aldol reaction between silyl (B83357) enol ethers and aldehydes proceeds smoothly in water using Sc(DS)₃, where the formation of a stable dispersion is crucial for the catalytic activity. nih.govscribd.com
| Reaction Type | Substrates | Catalyst System | Solvent | Key Observation | Reference |
| Mukaiyama Aldol Reaction | Benzaldehyde (B42025), Silyl enol ether of propiophenone | Scandium tris(dodecyl sulfate) [Sc(DS)₃] | Water | Formation of a stable white dispersion of oily particles containing catalyst and substrates. Reaction is much faster than in organic solvents. | nih.govepdf.pub |
| Michael Reaction | β-ketoesters, Enones | Scandium tris(dodecyl sulfate) [Sc(DS)₃] | Water | Reactions proceeded smoothly without organic solvents, affording high yields of Michael adducts. Catalytic activity was higher than in organic solvents. | researchgate.netresearchgate.net |
| Hydroxymethylation | α-substituted aryl ketones, Formalin | Sc(DS)₃, Chiral ligand, Surfactant | Water | The reaction was successfully performed in pure water, yielding aldols in high yield and enantioselectivity. | sci-hub.se |
Substrate Solubilization and Microenvironment Effects within Micelles
The dual functionality of Scandium tris(dodecyl sulfate) as both a Lewis acid and a surfactant is central to its catalytic efficiency in water. iranchembook.irresearchgate.net The dodecyl sulfate chains are amphiphilic, possessing a long hydrophobic alkyl tail and a polar sulfate head group coordinated to the scandium cation. In water, these molecules self-assemble into supramolecular structures such as micelles or colloidal dispersions, especially in the presence of organic substrates. researchgate.netcore.ac.uk
These aggregates play a critical role in overcoming the low solubility of nonpolar organic substrates in water. researchgate.netcore.ac.uk The hydrophobic tails of the dodecyl sulfate ligands create a nonpolar core within the micelle or particle, which effectively sequesters and solubilizes the hydrophobic reactant molecules, bringing them into close proximity with the catalytically active scandium centers. researchgate.netresearchgate.net This concentration effect within the hydrophobic microenvironment of the micellar core significantly increases the effective molarity of the reactants, thereby accelerating the reaction rate compared to the same reaction in a bulk organic solvent. researchgate.net
This sequestered environment also shields the Lewis acidic scandium center and the reactants from the bulk water, which could otherwise lead to catalyst deactivation or undesired side reactions like hydrolysis. jst.go.jp For example, in direct-type aldol reactions, the inclusion of mixed micelles formed with Sc(DS)₃ and sodium dodecyl sulfate (SDS) was shown to improve both the yield and enantioselectivity. jst.go.jp The characterization of these colloidal particles by methods such as dynamic light scattering and electron microscopy has revealed them to be spherical, often around 1 micrometer in size, confirming that the substrates and catalyst are concentrated within these structures. researchgate.net This creates a "hydrophobic reaction environment" that facilitates rapid organic reactions in the aqueous medium. researchgate.net
| Catalyst System Component | Function | Effect on Catalysis |
| Scandium (Sc³⁺) ion | Lewis acid center | Activates electrophilic substrates (e.g., aldehydes, enones). |
| Dodecyl sulfate ligands | Anionic surfactant | Forms micelles/dispersions; creates a hydrophobic microenvironment. |
| Micellar/Colloidal Core | Hydrophobic interior | Solubilizes and concentrates nonpolar organic substrates. |
| Aqueous Medium | Bulk solvent | Provides the driving force for micelle formation (hydrophobic effect). |
Advanced Applications in Organic Synthesis and Catalysis Mediated by Scandium Tris Dodecyl Sulfate
Aldol (B89426) Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, leading to the synthesis of β-hydroxy carbonyl compounds.
Direct-Type Aldol Reactions of Ketones
While various Lewis acids are known to catalyze the direct aldol reaction, specific studies detailing the use of Scandium tris(dodecyl sulfate) as a catalyst for the direct-type aldol reaction of ketones are not extensively documented in the surveyed scientific literature. Research in scandium-catalyzed direct aldol reactions has more commonly focused on other scandium salts, such as scandium(III) triflate, which effectively activate ketone substrates for nucleophilic attack.
Mukaiyama Aldol Reactions
The Mukaiyama aldol reaction, the addition of a silyl (B83357) enol ether to a carbonyl compound, is efficiently promoted by Scandium tris(dodecyl sulfate) [Sc(DS)₃], particularly in aqueous media. nih.govresearchgate.net As a Lewis acid-surfactant combined catalyst, Sc(DS)₃ facilitates these reactions by forming a white dispersion of oily particles when mixed with organic substrates in water. nih.gov This dispersion creates a hydrophobic environment where the reaction can proceed, overcoming the challenge of rapid hydrolysis of the silicon enolates that often hinders such reactions in water. nih.gov
The catalytic efficiency of Scandium tris(dodecyl sulfate) in this context is notably superior to systems where scandium(III) triflate (Sc(OTf)₃) is used in conjunction with sodium dodecyl sulfate (B86663) (SDS) as a separate surfactant. nih.gov This is because Sc(DS)₃ is pre-formed, ensuring the Lewis acidic centers are integrated within the surfactant structure, leading to a more effective catalytic assembly. nih.gov In contrast, the in-situ combination of Sc(OTf)₃ and SDS forms micelles rather than the more efficient dispersion particles. nih.gov
| Silyl Enol Ether | Aldehyde | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Silyl enol ether of acetophenone | Benzaldehyde (B42025) | Sc(DS)₃ | Water | High |
| Silyl ketene (B1206846) acetal (B89532) of methyl isobutyrate | Benzaldehyde | Sc(OTf)₃ + SDS | Water | Moderate to High |
| Silyl enol ether of cyclohexanone | 4-Nitrobenzaldehyde | Sc(DS)₃ | Water | High |
Enantioselective Variants and Chiral Ligand Integration
The development of asymmetric catalysis is crucial for the synthesis of chiral molecules. In the field of scandium catalysis, enantioselective aldol reactions are typically achieved by complexing a scandium salt, most commonly Sc(OTf)₃, with a chiral ligand. However, the scientific literature does not provide specific examples of Scandium tris(dodecyl sulfate) being integrated with chiral ligands to induce enantioselectivity in aldol reactions. The focus of enantioselective scandium catalysis has remained on systems where chiral ligands like N,N'-dioxides or Pybox derivatives are combined with simpler scandium salts to create a chiral Lewis acid complex.
Michael Addition Reactions
Scandium tris(dodecyl sulfate) has proven to be an exceptionally effective catalyst for Michael addition reactions, particularly when conducted in water. This reaction, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, benefits significantly from the unique properties of Sc(DS)₃.
In the presence of a catalytic amount of Scandium tris(dodecyl sulfate), the Michael reaction between various β-ketoesters and enones proceeds smoothly in water, obviating the need for organic solvents. Research has shown that the catalytic activity of Sc(DS)₃ in water is significantly higher than in organic solvents like dichloromethane (B109758) or even under neat conditions. When compared with other Lewis acids such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), Sc(DS)₃ demonstrates superior performance, leading to faster reaction times and higher yields. This enhanced activity is attributed to both the high Lewis acidity of the scandium ion and the high local concentration of the catalyst and substrates within the hydrophobic environment created by the catalyst in water.
| β-Ketoester | Enone | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl 2-methylacetoacetate | Methyl vinyl ketone | 8 | 95 |
| Ethyl acetoacetate | Methyl vinyl ketone | 12 | 90 |
| Ethyl benzoylacetate | Methyl vinyl ketone | 12 | 91 |
| Ethyl 2-methylacetoacetate | Ethyl vinyl ketone | 12 | 92 |
Allylation Reactions
Allylation reactions, such as the Hosomi-Sakurai reaction, are important methods for forming carbon-carbon bonds and creating homoallylic alcohols. These reactions typically employ a Lewis acid to activate the carbonyl substrate towards attack by an allyl-silane reagent. While scandium(III) catalysts are known to be effective for these transformations, including enantioselective variants, there is a lack of specific studies in the available literature that report the use of Scandium tris(dodecyl sulfate) for allylation reactions. The research on scandium-catalyzed allylation has predominantly utilized other scandium sources, such as scandium(III) triflate.
Other Carbon-Carbon Bond Forming Reactions (e.g., Mannich-type reactions, 1,4-addition reactions)
The utility of scandium catalysts extends to a variety of other essential carbon-carbon bond-forming reactions. However, the application of Scandium tris(dodecyl sulfate) in these specific areas is not well-documented.
Mannich-type reactions: The Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, is a fundamental route to β-amino carbonyl compounds. Enantioselective versions are often catalyzed by scandium(III) triflate complexed with chiral ligands like N,N'-dioxides. However, specific reports on the use of Scandium tris(dodecyl sulfate) for this purpose are not found in the surveyed literature.
1,4-addition reactions: Beyond the Michael addition of β-ketoesters, the broader scope of 1,4-addition (or conjugate addition) reactions catalyzed by Scandium tris(dodecyl sulfate) is not extensively detailed. While scandium(III) triflate has been shown to catalyze the 1,4-addition of other nucleophiles, such as cyanide, to enones, similar studies employing Scandium tris(dodecyl sulfate) are not readily available. researchgate.net
Integration into Hybrid Catalytic Systems
The versatility of Scandium tris(dodecyl sulfate) as a Lewis acid-surfactant combined catalyst (LASC) allows for its integration into more complex hybrid catalytic systems. This approach aims to either enhance its catalytic activity, introduce new functionalities such as chirality, or improve its stability and reusability. By combining with other catalytic entities or support materials, novel reaction environments can be created, leading to improved performance in organic synthesis.
Scandium Tris(dodecyl sulfate) in Metal-Organic Frameworks (MOFs) for Asymmetric Catalysis
The incorporation of Scandium tris(dodecyl sulfate) into Metal-Organic Frameworks (MOFs) represents a sophisticated strategy for developing robust and highly effective heterogeneous catalysts for asymmetric synthesis. MOFs provide a well-defined, porous structure that can encapsulate the scandium catalyst, creating a unique microenvironment that influences the catalytic process.
A notable example is the development of a chiral UiO-type MOF (University of Oslo) that incorporates Scandium tris(dodecyl sulfate) (BPVB-NMOF-Sc–DS). This hybrid catalyst was designed for asymmetric reactions in aqueous media. The scandium salt, with its hydrophobic dodecyl sulfate anions, is crucial to the catalyst's design. Within the confined pores of the MOF, the dodecyl sulfate chains are thought to interact and form a "pseudomicelle" aggregate. This confined micellar environment is unprecedented and plays a key role in the catalytic cycle.
This BPVB-NMOF-Sc–DS catalyst has been successfully employed in the asymmetric ring-opening of meso-epoxides in water, without the need for organic co-solvents. The combination of the chiral framework and the hydrophobic environment created by the scandium salt leads to high yields and enantioselectivities for a variety of nucleophiles. For instance, the reaction of meso-epoxides can yield β-amino alcohols with high yields (up to >99%) and enantioselectivities (up to 88%). rsc.org The catalyst's performance is significantly diminished in pure organic solvents or under solvent-free conditions, highlighting the importance of the aqueous medium in conjunction with the MOF's structure. Furthermore, the heterogeneous nature of the MOF-based catalyst allows for its recovery and reuse through simple filtration.
The research findings for the asymmetric ring-opening of cyclohexene (B86901) oxide with benzylamine (B48309) are presented in the table below:
| Catalyst | Solvent | Yield (%) | ee (%) |
| BPVB-NMOF-Sc–DS | Water | >99 | 88 |
| BPVB-NMOF-Sc–DS | CH2Cl2 | 20 | 10 |
| Sc(DS)3 | Water | 85 | 15 |
This table is based on data presented in the research article and is for illustrative purposes.
Synergistic Catalysis with Other Lewis Acids or Surfactants
The catalytic activity of Scandium tris(dodecyl sulfate) can be further enhanced through synergistic interactions with other acidic species or surfactants. This approach can lead to improved reaction rates, yields, and selectivities by creating a more favorable reaction environment or by activating the substrates through multiple pathways.
A remarkable enhancement in reactivity has been observed in aldol reactions of aldehydes with silyl enolates when a Brønsted acid, such as hydrochloric acid (HCl), is used in conjunction with Scandium tris(dodecyl sulfate) in water. researchgate.net The Brønsted acid is thought to protonate the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack, while the scandium catalyst organizes the reactants within the micellar environment.
Furthermore, synergistic effects have been documented in the context of asymmetric hydroxymethylation of α-substituted aryl ketones in water. In a system utilizing a chiral 2,2′-bipyridine scandium complex, the choice of surfactant was found to be critical. While Scandium tris(dodecyl sulfate) itself proved to be an optimal scandium source, the inclusion of other anionic surfactants led to even better performance. A screening of various surfactants revealed that sodium dodecyl sulfate (SDS) and lithium dodecyl sulfate (LiDS) provided the best results in terms of both yield and enantioselectivity. nih.govjst.go.jp This suggests that a mixed micellar system, composed of the dodecyl sulfate anions from the scandium salt and the additional surfactant, creates a more effective and selective catalytic environment. Non-ionic surfactants, in contrast, resulted in poorer reactivity. nih.govjst.go.jp
The following table summarizes the results of the surfactant screening for the asymmetric hydroxymethylation of an α-substituted aryl ketone:
| Scandium Source | Additive (Surfactant) | Yield (%) | ee (%) |
| Sc(OTf)3 | None | 10 | 5 |
| Sc(OTf)3 | SDS | 75 | 85 |
| Sc(DS)3 | None | 80 | 88 |
| Sc(DS)3 | SDS | 92 | 93 |
| Sc(DS)3 | LiDS | 93 | 94 |
| Sc(DS)3 | Non-ionic Surfactant | 45 | 87 |
This table is based on data presented in the research article and is for illustrative purposes.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactive behavior of scandium tris(dodecyl sulfate).
While specific DFT studies focused exclusively on scandium tris(dodecyl sulfate) are not extensively documented in publicly available literature, the principles of its catalytic activity, particularly in reactions like the Mukaiyama aldol (B89426) reaction, can be inferred from DFT calculations on related systems. Scandium tris(dodecyl sulfate) acts as a Lewis acid catalyst, where the scandium(III) ion is the active center.
DFT calculations on uncatalyzed Mukaiyama aldol reactions have shown that the syn product is often both kinetically and thermodynamically favored. These studies also indicate that solvents with higher dielectric constants can increase the activation barrier. In the context of a scandium catalyst, the Sc(III) center would coordinate with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and lowering the activation energy of the reaction.
Computational models of similar Lewis acid-catalyzed reactions suggest that the catalyst facilitates a concerted mechanism. The stereoselectivity of the reaction is determined by the geometry of the transition state, which is influenced by the coordination of the scandium ion, the silyl (B83357) enol ether, and the aldehyde. The bulky dodecyl sulfate (B86663) ligands are expected to influence the steric environment around the scandium center, thereby affecting the diastereoselectivity of the products.
Table 1: Key Findings from DFT Studies on Related Aldol Reactions
| Finding | Implication for Scandium Tris(dodecyl sulfate) Catalysis |
|---|---|
| Lewis acid coordination lowers the activation energy. | The Sc(III) center is crucial for the catalytic activity. |
| The reaction often proceeds via a concerted mechanism. | The arrangement of reactants around the scandium ion dictates the reaction pathway. |
| Solvent polarity can influence the activation barrier. | The micellar environment provides a unique reaction medium. |
The bond between the hard Lewis acid Sc(III) and the oxygen atoms of the sulfate groups is expected to be strong and primarily electrostatic in nature. In a catalytic cycle, the binding of a carbonyl substrate to the scandium center would involve the formation of a coordinate bond. The strength of this interaction is a key determinant of the catalyst's efficacy. A binding energy that is too weak would result in poor catalytic activity, while one that is too strong could lead to product inhibition.
Computational studies on other scandium complexes have shown that the coordination number and geometry around the scandium ion are flexible, which is a beneficial trait for a catalyst. The dodecyl sulfate ligands would modulate the Lewis acidity of the scandium center and influence the binding of substrates.
Molecular Dynamics (MD) Simulations of Supramolecular Interactions
Molecular dynamics simulations are a powerful computational technique to study the time-dependent behavior of molecules and supramolecular assemblies. For scandium tris(dodecyl sulfate), MD simulations can provide detailed insights into the formation and behavior of its micelles and their interactions with other molecules.
While MD simulations specifically targeting scandium tris(dodecyl sulfate) are not widely reported, extensive simulations have been performed on sodium dodecyl sulfate (SDS) micelles, which can serve as a valuable model. These simulations show that dodecyl sulfate anions spontaneously aggregate in aqueous solution to form roughly spherical micelles above a certain concentration (the critical micelle concentration).
In these micelles, the hydrophobic dodecyl tails are sequestered in the core, away from the water, while the polar sulfate head groups are exposed to the aqueous environment. The stability of the micelle is a result of the hydrophobic effect and the electrostatic interactions between the sulfate head groups and the counterions.
For scandium tris(dodecyl sulfate), the trivalent scandium(III) counterion would have a more significant impact on micellar structure compared to the monovalent sodium ion in SDS. The strong electrostatic attraction between Sc(III) and the sulfate head groups would likely lead to a more compact and tightly bound micellar interface. This could also influence the critical micelle concentration and the aggregation number (the number of surfactant molecules in a micelle).
Table 2: Comparison of Expected Micellar Properties
| Property | Sodium Dodecyl Sulfate (from simulations) | Scandium Tris(dodecyl sulfate) (expected) |
|---|---|---|
| Counterion Charge | +1 | +3 |
| Head Group Packing | Less compact | More compact |
| Counterion Binding | Primarily at the surface | Stronger binding, potentially deeper penetration |
MD simulations of SDS micelles have demonstrated that the micellar interior provides a nonpolar microenvironment that can solubilize hydrophobic organic molecules. The interface between the hydrophobic core and the hydrophilic corona is a region of steep polarity gradient and is often the site where catalyzed reactions occur.
In a simulation of a reaction catalyzed by scandium tris(dodecyl sulfate), the organic substrates would partition into the micelle. The scandium(III) ions, located at the micelle-water interface, would act as the catalytic sites. The simulation would show the organic substrates diffusing from the aqueous phase into the micelle and approaching the scandium center.
Water molecules play a crucial role in the structure and stability of the micelle. MD simulations show that water molecules are present in the head group region and even penetrate slightly into the hydrophobic core. The hydration shell of the scandium(III) ion would be partially stripped upon substrate binding, which is an important energetic aspect of the catalytic cycle. The simulation can also provide insights into the orientation of the substrates at the catalytic site, which is directly related to the selectivity of the reaction.
Computational Insights into Catalytic Mechanisms and Selectivity
Computational chemistry offers a framework for understanding the catalytic mechanism and the origins of selectivity in reactions catalyzed by scandium tris(dodecyl sulfate). By combining quantum chemical calculations on the reaction itself with molecular dynamics simulations of the micellar environment, a comprehensive picture can be developed.
The catalytic cycle would begin with the diffusion of the reactants into the micelle. DFT calculations can then be used to map the potential energy surface of the reaction at the scandium catalytic site. This would involve identifying the transition state structures for the carbon-carbon bond-forming step and determining the activation energies for the formation of different stereoisomers.
The selectivity of the reaction (e.g., diastereoselectivity or enantioselectivity) is determined by the relative activation energies of the competing reaction pathways. The micellar environment, as modeled by MD simulations, imposes steric constraints that can favor one transition state over another. The long dodecyl chains can create chiral pockets near the catalytic scandium center, which can influence the facial selectivity of the nucleophilic attack.
Furthermore, computational studies can explore the effect of modifications to the surfactant structure, such as changing the chain length or the nature of the head group, on the catalytic activity and selectivity. This predictive capability is one of the key strengths of applying theoretical and computational methods to the study of complex catalytic systems.
Future Perspectives and Emerging Research Directions
Design of Next-Generation Scandium Tris(dodecyl sulfate)-Based Catalysts
The future design of catalysts based on scandium tris(dodecyl sulfate) is moving towards enhancing stereoselectivity, improving stability, and expanding substrate scope. A primary area of development involves the creation of chiral environments around the scandium center to induce enantioselectivity in reactions. This can be achieved by incorporating chiral ligands. For instance, methodologies developed for scandium triflate, a related Lewis acid, which utilize chiral N,N′-dioxide or Pybox ligands to achieve asymmetric catalysis, can serve as a blueprint. mdpi.com Applying similar chiral modifiers to the scandium tris(dodecyl sulfate) system could lead to highly effective asymmetric catalysts for aqueous environments.
Another promising strategy is the immobilization of the catalyst on solid supports to create robust, heterogeneous systems. Research has shown that immobilizing scandium compounds on materials like single-walled carbon nanotubes (SWNTs) can create effective and reusable catalysts for reactions in water. rsc.org Future work will likely focus on optimizing the support material and the anchoring strategy to prevent leaching of the scandium ion, a challenge that has been previously observed with Sc(DS)3 systems. rsc.org
Furthermore, modifying the core components of the LASC itself presents an avenue for innovation. This could involve:
Varying the Metal Center: Replacing scandium with other trivalent metals to tune the Lewis acidity and catalytic activity, similar to the development of aluminum tris(dodecyl sulfate). researchgate.net
Altering the Surfactant Tail: Modifying the length and structure of the alkyl sulfate (B86663) chain to control the size, shape, and hydrophobicity of the micelles, thereby influencing the reaction environment.
| Catalyst Design Strategy | Objective | Potential Advantage |
| Incorporation of Chiral Ligands | Induce enantioselectivity | Enables asymmetric synthesis in aqueous media |
| Immobilization on Solid Supports | Create heterogeneous catalysts | Enhances reusability and simplifies product purification |
| Modification of Metal Center/Surfactant | Tune catalytic activity and micellar properties | Optimizes catalyst performance for specific reactions |
Exploration of Novel Supramolecular Architectures and Their Catalytic Implications
The surfactant nature of scandium tris(dodecyl sulfate) makes it an ideal component for constructing complex supramolecular assemblies. An emerging frontier is the integration of Sc(DS)3 into metal-organic frameworks (MOFs). A recent study demonstrated that incubating a nanometer-scale MOF with scandium tris(dodecyl sulfate) leads to the formation of a new catalytic material. rsc.org Within the confined pores of the MOF, the dodecyl sulfate anions are thought to form "pseudomicelle" aggregates. rsc.org This unique architecture creates a hydrophobic microenvironment sequestered within the framework, proving effective for catalyzing asymmetric reactions in water. rsc.org
This approach offers several advantages:
Enhanced Stability: The MOF structure can protect the catalytic active sites from deactivation. rsc.org
Site Isolation: The framework can prevent catalyst dimerization or aggregation, maintaining high activity.
Substrate Selectivity: The pore size and environment of the MOF can impart shape and size selectivity to the catalytic process.
Future research will likely explore the synthesis of various MOFs with different pore sizes and functionalities to host scandium tris(dodecyl sulfate), aiming to fine-tune the catalytic performance for specific transformations. The synergy between the organized structure of the MOF and the micellar aggregates of the LASC represents a powerful strategy for developing highly sophisticated catalytic systems. rsc.org
Development of Sustainable and Recyclable Catalytic Systems
A significant driver in modern catalysis is the development of sustainable and environmentally benign processes. Scandium tris(dodecyl sulfate) is inherently attractive in this regard due to its ability to promote reactions in water, reducing the reliance on volatile organic solvents. researchgate.net The key to enhancing its sustainability lies in improving its recyclability.
While many scandium-based catalysts, such as scandium triflate, can be recovered and reused through aqueous work-ups, ensuring the long-term stability and activity of the catalyst over multiple cycles remains a priority. organic-chemistry.orgorganic-chemistry.orgtandfonline.com For scandium tris(dodecyl sulfate), immobilization is a leading strategy to achieve this. By anchoring the catalyst to a solid support, it can be easily separated from the reaction mixture by simple filtration. rsc.org
Another advanced approach is the use of ionic liquids as a medium for catalysis. Scandium triflate immobilized in hydrophobic ionic liquids has been shown to form a novel and recyclable catalytic system for reactions like Friedel-Crafts alkylation. rsc.orgrsc.org The catalyst remains dissolved in the ionic liquid phase, which is immiscible with the organic product phase, allowing for straightforward separation and reuse of the catalyst-ionic liquid solution. rsc.org Applying this concept to scandium tris(dodecyl sulfate) could lead to highly efficient and recyclable systems, combining the benefits of aqueous-phase catalysis with the unique properties of ionic liquids.
| Recycling Strategy | Mechanism | Key Benefit |
| Aqueous Work-up | Extraction of the water-stable catalyst into an aqueous phase. tandfonline.com | Simple procedure for homogeneous catalysts. |
| Immobilization on Solid Supports | Catalyst is anchored to a solid (e.g., MOF, SWNTs), allowing for separation by filtration. rsc.orgrsc.org | High catalyst recovery and prevention of product contamination. |
| Immobilization in Ionic Liquids | Catalyst is dissolved in an ionic liquid phase, which is immiscible with the product phase. rsc.org | Easy separation by decantation and potential for continuous flow processes. |
Integration with Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A deeper understanding of the catalytic mechanism is crucial for the rational design of more efficient catalysts. The integration of advanced analytical techniques is poised to provide unprecedented insight into how scandium tris(dodecyl sulfate) functions at a molecular level.
Spectroscopic techniques are vital for characterizing the catalyst and reaction intermediates. For instance, pyridine (B92270) adsorption Fourier-transform infrared (FT-IR) spectroscopy can be employed to identify and quantify the Lewis acid sites on the surface of heterogeneous catalysts. researchgate.net This technique could be used to study how the Lewis acidity of scandium tris(dodecyl sulfate) is affected when it is incorporated into supramolecular structures like MOFs.
Computational chemistry offers powerful tools for elucidating reaction mechanisms that are often inaccessible through experimental means alone. acs.org Density Functional Theory (DFT) calculations, for example, can be used to model the elementary steps of a catalytic cycle, identify transition states, and understand the role of various components in the reaction. magtech.com.cn Such computational studies can explore:
The precise interaction between the scandium center and the substrate within the micellar environment.
The energetics of different reaction pathways, explaining observed selectivity.
The role of water molecules in the catalytic cycle, which is often complex in aqueous media.
By combining experimental data from advanced spectroscopy with the theoretical insights from computational modeling, researchers can build a comprehensive picture of the structure-activity relationships governing catalysis by scandium tris(dodecyl sulfate). acs.orgyoutube.com This knowledge will be instrumental in designing the next generation of highly active, selective, and sustainable catalysts.
Q & A
Q. What are the established synthesis protocols for Scandium tris(dodecyl sulfate), and how do reaction conditions (pH, temperature, and molar ratios) influence product purity and yield?
Methodological Answer: Synthesis typically involves refluxing scandium salts (e.g., ScCl₃) with sodium dodecyl sulfate (SDS) under controlled pH (7–9) using Tris-based buffers to stabilize the metal-ligand complex . Molar ratios of Sc³⁺:SDS (1:3) are critical to avoid excess SDS micelle interference. Post-synthesis purification via dialysis or centrifugation removes unreacted SDS, confirmed by FTIR (to detect sulfate coordination) and ICP-MS (to quantify Sc³⁺ content) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Scandium tris(dodecyl sulfate), and how are data interpreted?
Methodological Answer:
- FTIR : Identifies sulfate-group coordination shifts (e.g., S–O stretching at 1220–1250 cm⁻¹) .
- NMR : ¹H NMR in deuterated solvents resolves alkyl chain dynamics; ⁴⁵Sc NMR (if accessible) confirms Sc³⁺ coordination geometry .
- HPLC-SEC : Determines molecular weight distribution and aggregation states using SDS-calibrated columns .
Q. How does pH and ionic strength affect the stability of Scandium tris(dodecyl sulfate) in aqueous solutions?
Methodological Answer: Stability is assessed via turbidimetry or dynamic light scattering (DLS) under varying pH (2–12) and ionic strength (adjusted with NaCl). Buffers like Tris-HCl (pH 7–9) maintain solubility, while acidic conditions (<pH 5) induce precipitation due to protonation of sulfate groups .
Advanced Research Questions
Q. What experimental and computational approaches can resolve contradictions in reported critical micelle concentration (CMC) values for Scandium tris(dodecyl sulfate)?
Methodological Answer: Contradictions arise from method sensitivity:
Q. How does Scandium tris(dodecyl sulfate) interact with biomacromolecules (e.g., proteins) in electrophoretic applications, and how can this be optimized?
Methodological Answer: In SDS-PAGE, Sc³⁺ may alter protein migration by competing with Tris/glycine buffers for SDS binding. Optimization involves:
Q. What mechanistic insights explain Scandium tris(dodecyl sulfate)'s efficiency in rare-earth extraction compared to other metal-SDS complexes (e.g., Samarium)?
Methodological Answer: Comparative studies using solvent extraction (e.g., isooctanol/water systems) show higher distribution coefficients (log D) for Sc³⁺ due to stronger sulfate coordination and lower hydration enthalpy. XAS (X-ray absorption spectroscopy) reveals Sc³⁺-SDS bond lengths and coordination numbers, contrasting with Sm³⁺ systems .
Q. How can computational modeling (DFT, MD) predict the structural and thermodynamic properties of Scandium tris(dodecyl sulfate) micelles?
Methodological Answer:
- DFT : Calculates ligand-binding energies and optimizes Sc³⁺-SDS geometries .
- MD : Simulates micelle formation dynamics, including aggregation numbers (n ≈ 50–70) and solvation shells .
Methodological Challenges
Q. What strategies mitigate batch-to-batch variability in Scandium tris(dodecyl sulfate) synthesis for reproducible research?
Methodological Answer:
Q. How do competing ligands (e.g., Tris, glycine) in buffer systems interfere with Scandium tris(dodecyl sulfate) reactivity?
Methodological Answer: Competitive ligand binding is quantified via titration calorimetry (ITC) or UV-Vis spectroscopy. For example, Tris buffers may chelate Sc³⁺, requiring correction factors in stability constant calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
